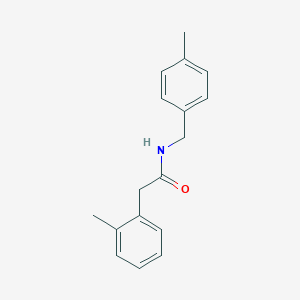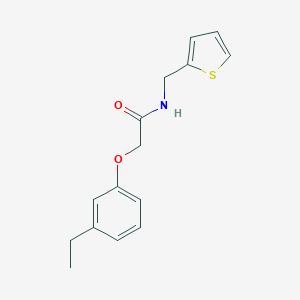![molecular formula C17H18N2O4 B240499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide, also known as MPAA, is a synthetic compound that has been studied for its potential use in scientific research. The compound is structurally similar to other benzamide derivatives, which have been found to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide may prevent the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and HDAC activity, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been found to have anti-inflammatory effects. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its well-established synthesis method. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its potential toxicity. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to be toxic to some cell types at high concentrations, and caution should be taken when handling and using the compound.
Orientations Futures
There are several future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. Another area of interest is in the study of the neuroprotective effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in other animal models of neurological disorders. Additionally, the potential use of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide involves the reaction of 2-methoxyphenol with acetyl chloride, followed by the reaction of the resulting product with N-methyl-4-aminobenzamide. The final product is obtained through purification by recrystallization. The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been well-established and is relatively straightforward.
Applications De Recherche Scientifique
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to inhibit the growth of cancer cells in vitro, and has also been shown to inhibit the growth of tumors in animal models. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to have neuroprotective effects in animal models of Alzheimer's disease, and has also been shown to improve cognitive function in these animals.
Propriétés
Nom du produit |
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-18-17(21)12-7-9-13(10-8-12)19-16(20)11-23-15-6-4-3-5-14(15)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
KVXAGXSGULUUMG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)